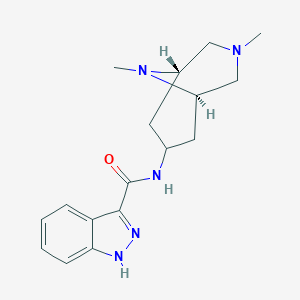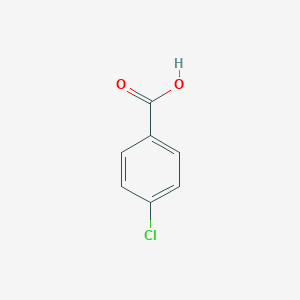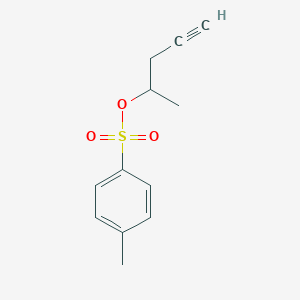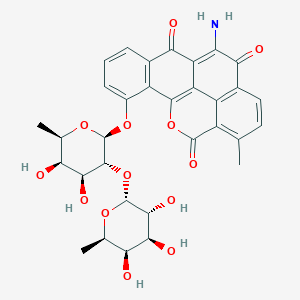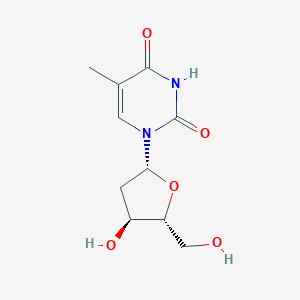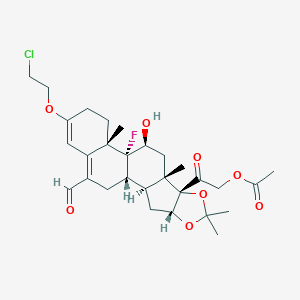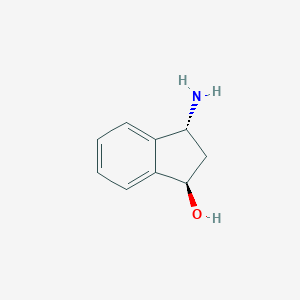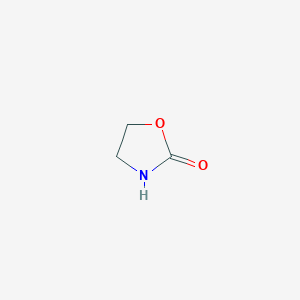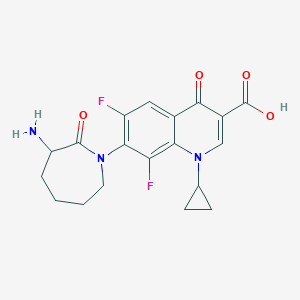
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- involves the inhibition of bacterial DNA synthesis by binding to the DNA gyrase enzyme. This leads to the disruption of bacterial cell division and ultimately results in the death of the bacteria.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- has low toxicity and does not have any significant physiological effects on the body. However, further studies are needed to fully understand the long-term effects of this compound on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- in lab experiments is its potent antibacterial activity, which makes it a suitable candidate for the development of new antibiotics. However, the limitations of this compound include its low solubility in water and its potential toxicity to non-target organisms.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-. These include the development of new derivatives of this compound with improved solubility and potency, the investigation of its potential applications in the treatment of viral infections, and the exploration of its potential as a new class of herbicides.
Conclusion:
In conclusion, 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- is a chemical compound with unique properties that make it a potential candidate for the development of new drugs and herbicides. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- can be achieved using various methods. One of the most common methods involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 3-aminohexahydro-2-oxo-1H-azepine in the presence of a suitable catalyst.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases.
Eigenschaften
CAS-Nummer |
151895-29-3 |
|---|---|
Produktname |
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- |
Molekularformel |
C19H19F2N3O4 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
7-(3-amino-2-oxoazepan-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H19F2N3O4/c20-12-7-10-15(24(9-4-5-9)8-11(17(10)25)19(27)28)14(21)16(12)23-6-2-1-3-13(22)18(23)26/h7-9,13H,1-6,22H2,(H,27,28) |
InChI-Schlüssel |
BRNUZUNBOKFZOX-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C(C1)N)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
Kanonische SMILES |
C1CCN(C(=O)C(C1)N)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
Synonyme |
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)- 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
